molecular formula C11H22N2O4 B7839140 (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

(2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Cat. No.: B7839140
M. Wt: 246.30 g/mol
InChI Key: VVQIIIAZJXTLRE-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: is a chemical compound with a unique structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    C-H Alkylation Reaction: Using N-protective indole and halogenated hydrocarbon as raw materials, the reaction is carried out under the action of a manganese catalyst and magnesium metal.

    Microwave-Assisted Acid Digestion: This method is used for the preparation of water samples for analysis by flame atomic absorption spectroscopy or inductively coupled argon plasma spectroscopy.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common in the purification process .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic effects and biological activity.

    Industry: Used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

    Tranexamic Acid: An antifibrinolytic agent used to reduce or prevent hemorrhagic episodes.

    Aminocaproic Acid: Another antifibrinolytic agent with similar properties to tranexamic acid.

    Ursodeoxycholic Acid: A bile acid used to treat certain liver diseases.

Uniqueness: (2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique in its specific structure and biological activity, which distinguishes it from other similar compounds. Its unique properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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